N-{3-[(2-ETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE
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Overview
Description
N-{3-[(2-ETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-ETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the core cyclohepta[b]thiophene structure, followed by the introduction of the ethylphenyl and thienylcarbonyl groups through various coupling reactions. Common reagents used in these reactions include organometallic compounds, catalysts, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-ETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound could serve as a probe or ligand for studying specific biochemical pathways. Its interactions with biological macromolecules can provide insights into cellular processes.
Medicine
Potential medicinal applications include the development of new drugs targeting specific diseases. The compound’s structure may allow it to interact with particular enzymes or receptors, leading to therapeutic effects.
Industry
In industry, the compound might be used in the development of new materials with unique properties, such as conductivity or fluorescence. Its heterocyclic structure could contribute to the stability and functionality of these materials.
Mechanism of Action
The mechanism by which N-{3-[(2-ETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable ring structures and functional groups. Examples might include:
- N-(2-ethylphenyl)-2-[(2-furylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- N-(2-ethylphenyl)-2-[(2-pyridylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Uniqueness
The uniqueness of N-{3-[(2-ETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE lies in its specific combination of functional groups and ring structure. This combination may confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H24N2O2S2 |
---|---|
Molecular Weight |
424.6g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-(thiophene-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C23H24N2O2S2/c1-2-15-9-6-7-11-17(15)24-22(27)20-16-10-4-3-5-12-18(16)29-23(20)25-21(26)19-13-8-14-28-19/h6-9,11,13-14H,2-5,10,12H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
RDECSRYBTOWCNS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=CS4 |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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